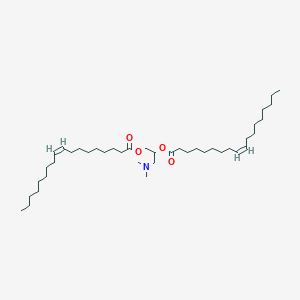
1,2-Dioleoyloxy-3-(dimethylamino)propane
Übersicht
Beschreibung
1,2-Dioleoyl-3-Dimethylammonium Propane is an ionizable cationic lipid known for its low cytotoxicity and high transfection efficiency. It is neutral at physiological pH but acquires a positive charge in the endosomal body due to protonation of free amines at pH below its pKa . This compound is widely used in nanomedicine as a component of lipid-polymer hybrid nanoparticles, which are utilized to encapsulate biologically active molecules such as mRNA, siRNA, and plasmid DNA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-3-Dimethylammonium Propane is synthesized through the esterification of oleic acid with 3-dimethylaminopropane. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of 1,2-Dioleoyl-3-Dimethylammonium Propane involves large-scale esterification processes. The reaction mixture is subjected to purification steps, including distillation and crystallization, to obtain the pure compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1,2-Dioleoyl-3-Dimethylammoniumpropan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Abbauprodukte zu bilden.
Reduktion: Unter bestimmten Bedingungen kann es reduziert werden, um verschiedene Derivate zu erhalten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen und substituierte Verbindungen mit verschiedenen funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
1,2-Dioleoyl-3-Dimethylammoniumpropan hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Bestandteil bei der Synthese von Lipid-Nanopartikeln verwendet.
Medizin: Es wird bei der Entwicklung von Nanocarrier für die gezielte Medikamentenabgabe verwendet.
Industrie: Die Verbindung wird bei der Formulierung von Liposomen für verschiedene industrielle Anwendungen verwendet.
5. Wirkmechanismus
1,2-Dioleoyl-3-Dimethylammoniumpropan übt seine Wirkung durch elektrostatische Wechselwirkungen mit anionischen Lipiden aus, die in der endosomalen Membran vorhanden sind. Diese Wechselwirkungen lösen die Freisetzung von Nukleinsäuren aus den Lipid-Nanopartikeln aus, fördern die Membranspaltung und ermöglichen die intrazelluläre Abgabe . Die Verbindung zielt auf bestimmte molekulare Pfade ab, die an der Genexpression und -regulation beteiligt sind .
Ähnliche Verbindungen:
1,2-Dioleoyl-3-Trimethylammoniumpropan: Diese Verbindung ist auch ein kationisches Lipid, das bei der Liposomenbildung und Genabgabe verwendet wird.
Einzigartigkeit: 1,2-Dioleoyl-3-Dimethylammoniumpropan ist aufgrund seiner geringen Zytotoxizität und hohen Transfektionsrate einzigartig. Es ist bei physiologischem pH-Wert neutral, was potenzielle Nebenwirkungen minimiert und seine Eignung für in-vivo-Anwendungen erhöht .
Wirkmechanismus
1,2-Dioleoyl-3-Dimethylammonium Propane exerts its effects through electrostatic interactions with anionic lipids present in the endosomal membrane. These interactions trigger the release of nucleic acids from the lipid nanoparticles, promoting membrane cleavage and enabling intracellular delivery . The compound targets specific molecular pathways involved in gene expression and regulation .
Vergleich Mit ähnlichen Verbindungen
1,2-Dioleoyl-3-Trimethylammonium Propane: This compound is also a cationic lipid used in liposome formation and gene delivery.
YSK05: A cationic lipid with higher fusogenicity compared to 1,2-Dioleoyl-3-Dimethylammonium Propane.
Uniqueness: 1,2-Dioleoyl-3-Dimethylammonium Propane is unique due to its low cytotoxicity and high transfection efficiency. It is neutral at physiological pH, which minimizes potential side effects and enhances its suitability for in vivo applications .
Eigenschaften
IUPAC Name |
[3-(dimethylamino)-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H77NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,39H,5-18,23-38H2,1-4H3/b21-19-,22-20- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDLOCKCVISJKK-WRBBJXAJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H77NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


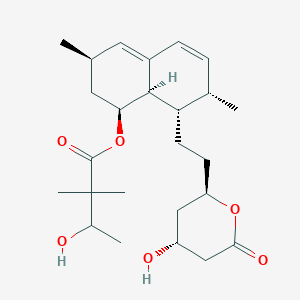
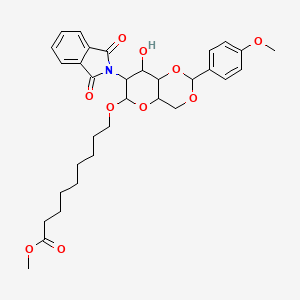
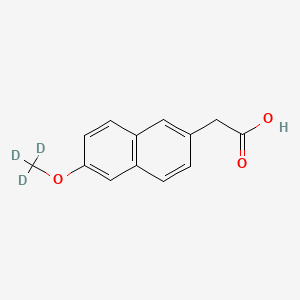

![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B7796044.png)
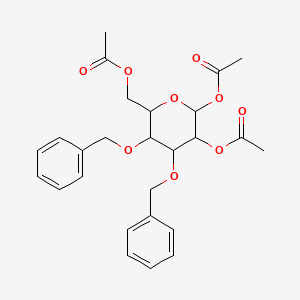
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(methylsulfanyl)propanoate](/img/structure/B7796059.png)
![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-1H-pteridin-4-one](/img/structure/B7796067.png)
![1,2-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B7796077.png)
![2,4-dimethyl-1H-pyrido[2,3-b]indole](/img/structure/B7796094.png)
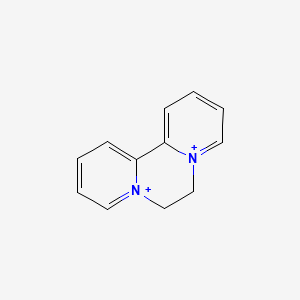

![2-amino-9-[(1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one](/img/structure/B7796122.png)
![[4-(dimethylamino)-2-[[(3R,4S,5S,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate](/img/structure/B7796126.png)
